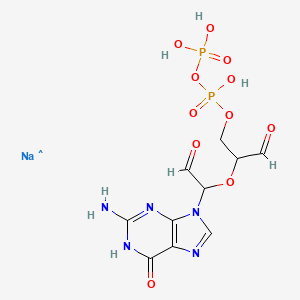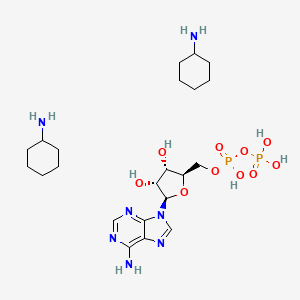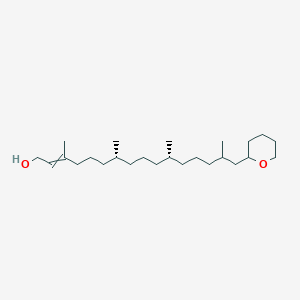
Tetrahydropyranylphytol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of tetrahydropyranyl derivatives involves several contemporary strategies aimed at constructing the tetrahydropyran ring efficiently. Significant efforts have been directed towards developing versatile methods for this purpose, given the structural complexity and biological importance of these compounds. One notable example is the total synthesis of Neopeltolide, a potent antiproliferative marine natural product featuring a tetrahydropyran ring, which highlights the synthetic challenges and strategies in this field (Fuwa, 2016).
Molecular Structure Analysis
The molecular structure of tetrahydropyranyl derivatives is characterized by the presence of a 6-membered oxygen-containing heterocycle, which is a core unit within many biologically active natural products. This structural motif contributes to the compound's reactivity and potential biological properties. Analytical techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly employed to elucidate the molecular structure and confirm the successful synthesis of such compounds.
Chemical Reactions and Properties
Tetrahydropyranyl derivatives undergo various chemical reactions, primarily due to the reactivity of the tetrahydropyran ring. These reactions include oxidative C-H bond activation, Prins cyclization, and other transformations leading to structurally and stereochemically diverse derivatives. These reactions are essential for the synthesis of compounds with desired biological activities and for structural modifications aimed at enhancing the compound's properties (Liu & Floreancig, 2010).
Scientific Research Applications
Marine Natural Product Synthesis
- Marine Macrolide Synthesis: Tetrahydropyrans are crucial in synthesizing marine natural products like neopeltolide, known for their antiproliferative properties. These compounds are challenging to synthesize due to their complex structures, which often include tetrahydropyran rings (Fuwa, 2016).
Biomedical Applications
- Live Cell Imaging: Bioorthogonal tetrazine cycloadditions, reacting with tetrahydropyrans, have been used for live cell labeling, particularly in targeting breast cancer cells. This method is promising for in vitro and potentially in vivo imaging (Devaraj, Weissleder & Hilderbrand, 2008).
Chemical Synthesis
- Synthesis of Biologically Active Compounds: Tetrahydropyrans are used in synthesizing compounds with analgesic, anti-inflammatory, or cytotoxic activity. This includes methods like Prins cyclization, where tetrahydropyran derivatives are produced using various catalysts (Štekrová et al., 2015).
Pharmacokinetics
- Impact on Drug Metabolism: Research on tetrahydropalmatine, a related compound, has shown it can affect the metabolism of drugs by inhibiting cytochrome P450 enzymes. This has implications for herb-drug interactions and the metabolism of various pharmaceuticals (Zhao et al., 2016).
Cystic Fibrosis Treatment
- CFTR Protein Modulation: Tetrahydropyran derivatives have been identified as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, suggesting potential applications in treating cystic fibrosis and related diseases (Abdel-Magid, 2016).
Synthesis of Bioactive Molecules
- Achmatowicz Reaction: This reaction is a key method for synthesizing tetrahydropyrans, which are integral to many bioactive natural products and have therapeutic potential. The reaction provides access to diverse pyranone derivatives, further leading to tetrahydropyran structures (Ghosh & Brindisi, 2016).
Alternative Research Models
- Tetrahymena as a Model Organism: Tetrahymena, a protozoan, has been used in various physiological and molecular studies. This organism aids in understanding mechanisms in higher organisms, including mammals, and could potentially be used for studying tetrahydropyranyl compounds (Mar et al., 2019).
Mechanism of Action
Target of Action
Tetrahydropyranylphytol, also known as (7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol, is a complex molecule with a tetrahydropyran (THP) ring . THP rings are important motifs in biologically active molecules . .
Mode of Action
The Tetrahydropyranyl group is recognized as a useful protecting group for alcohols in organic synthesis . It has several advantages, including low cost, ease of introduction, general stability to most non-acidic reagents, good solubility, and the ease with which it can be removed if the functional group it protects requires manipulation . .
Biochemical Pathways
This compound may affect various biochemical pathways. For instance, in a study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated Merwilla plumbea, it was found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants . .
Pharmacokinetics
Computational platforms like admetlab and admetSAR can be used to predict these properties for new chemical entities, which could be useful for this compound.
Result of Action
A study on the effects of a tetrahydropyranyl-substituted meta-topolin in micropropagated merwilla plumbea found that the compound influenced in vitro adventitious shoot production, rooting, and photosynthetic pigment content of regenerated plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, excess excitation energy (an environmental or abiotic stress) can increase the generation of reactive oxygen species during electron transport processes such as photosynthesis . .
properties
IUPAC Name |
(7R,11S)-3,7,11,15-tetramethyl-16-(oxan-2-yl)hexadec-2-en-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-21(12-8-14-23(3)17-18-26)10-7-11-22(2)13-9-15-24(4)20-25-16-5-6-19-27-25/h17,21-22,24-26H,5-16,18-20H2,1-4H3/t21-,22+,24?,25?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGACYLDPQXZMR-GWWFZQNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)CC1CCCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide](/img/structure/B1140844.png)

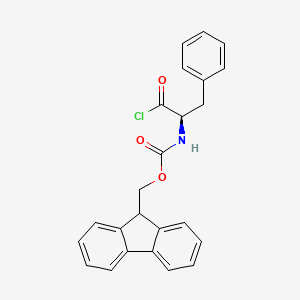
![Hypoxanthine monohydrochloride, [8-3H]](/img/structure/B1140847.png)
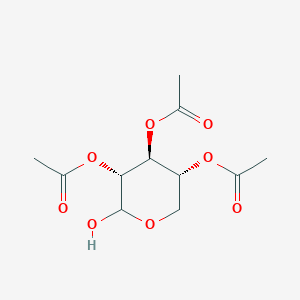

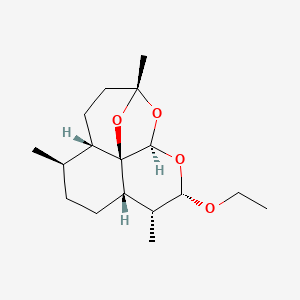
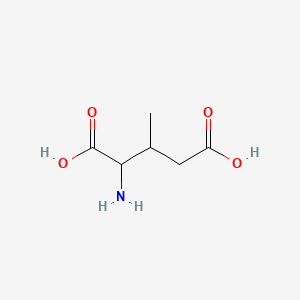
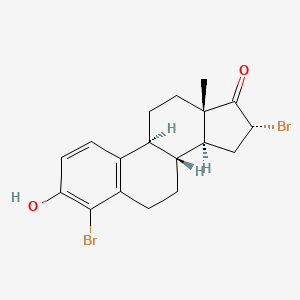
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
